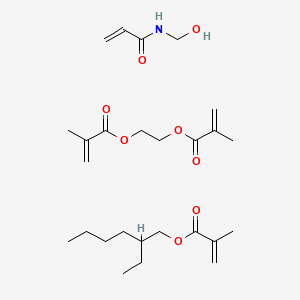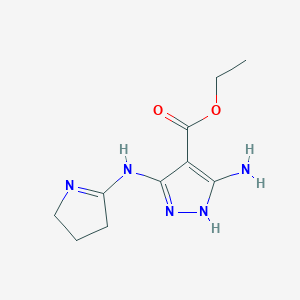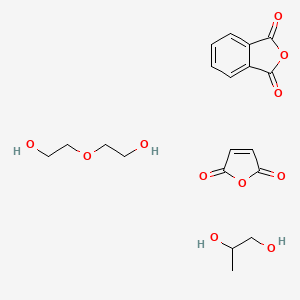
Estromal 103E
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Estromal 103E is a reactive orthophthalic polyester resin known for its increased flexibility and transparency. It is primarily used in the production of fancy goods and polyester-glass laminates, offering enhanced elasticity and clarity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Estromal 103E is synthesized through the polycondensation of orthophthalic anhydride with glycols. The reaction typically occurs at elevated temperatures (above 200°C) to ensure the formation of the polyester backbone. The resulting polyester is then dissolved in styrene to form the resin .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of advanced filtration systems to ensure high purity and clarity. The process includes the removal of solid residues generated during the glycolysis of starting materials. This ensures that the final product meets stringent quality standards .
Analyse Des Réactions Chimiques
Types of Reactions
Estromal 103E undergoes several types of chemical reactions, including:
Polymerization: The resin can be cross-linked with various monomers to form solid polymers.
Substitution: The ester groups in the resin can undergo substitution reactions with nucleophiles.
Oxidation and Reduction: The resin can be oxidized or reduced under specific conditions, altering its chemical properties.
Common Reagents and Conditions
Polymerization: Typically involves the use of peroxides as initiators and cobalt compounds as accelerators.
Substitution: Common reagents include nucleophiles such as amines and alcohols.
Oxidation and Reduction: Conditions vary depending on the desired outcome, but often involve the use of oxidizing or reducing agents.
Major Products Formed
Polymerization: Solid polymers with enhanced mechanical properties.
Substitution: Modified resins with altered chemical functionalities.
Oxidation and Reduction: Resins with different oxidation states and properties.
Applications De Recherche Scientifique
Estromal 103E has a wide range of applications in scientific research, including:
Chemistry: Used as a starting material for the synthesis of various polymers and composites.
Biology: Employed in the development of biocompatible materials for medical applications.
Medicine: Utilized in the production of medical devices and implants due to its flexibility and transparency.
Industry: Widely used in the manufacturing of fancy goods, laminates, and other industrial products.
Mécanisme D'action
The mechanism of action of Estromal 103E involves its ability to undergo polymerization and cross-linking reactions. The molecular targets include the ester groups in the resin, which react with various monomers and initiators to form solid polymers. The pathways involved include free radical polymerization and nucleophilic substitution .
Comparaison Avec Des Composés Similaires
Estromal 103E is unique due to its increased flexibility and transparency compared to other polyester resins. Similar compounds include:
Orthophthalic Polyester Resins: Known for their general-purpose applications but lack the enhanced flexibility of this compound.
Isophthalic Polyester Resins: Offer better chemical resistance but are less flexible.
Terephthalic Polyester Resins: Made from recycled PET and have greater chemical resistance but do not match the clarity of this compound.
This compound stands out due to its combination of flexibility, transparency, and mechanical properties, making it suitable for a wide range of applications.
Propriétés
Numéro CAS |
26098-37-3 |
|---|---|
Formule moléculaire |
C19H24O11 |
Poids moléculaire |
428.4 g/mol |
Nom IUPAC |
2-benzofuran-1,3-dione;furan-2,5-dione;2-(2-hydroxyethoxy)ethanol;propane-1,2-diol |
InChI |
InChI=1S/C8H4O3.C4H2O3.C4H10O3.C3H8O2/c9-7-5-3-1-2-4-6(5)8(10)11-7;5-3-1-2-4(6)7-3;5-1-3-7-4-2-6;1-3(5)2-4/h1-4H;1-2H;5-6H,1-4H2;3-5H,2H2,1H3 |
Clé InChI |
LDQHTJJGYRCHRY-UHFFFAOYSA-N |
SMILES canonique |
CC(CO)O.C1=CC=C2C(=C1)C(=O)OC2=O.C1=CC(=O)OC1=O.C(COCCO)O |
Numéros CAS associés |
26098-37-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


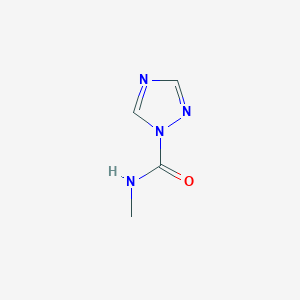
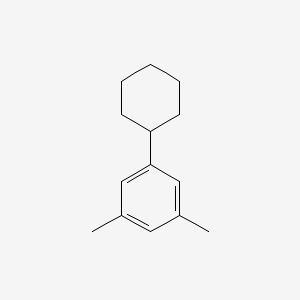
![ethyl (2E)-cyano[2-(3-nitrophenyl)hydrazinylidene]ethanoate](/img/structure/B14693296.png)


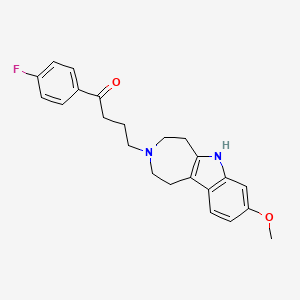
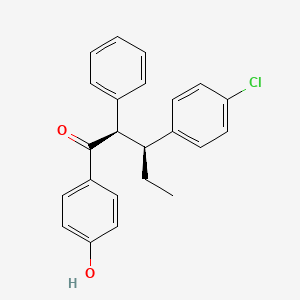
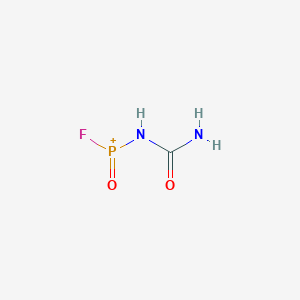
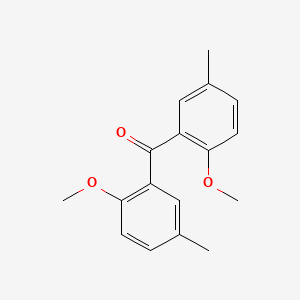
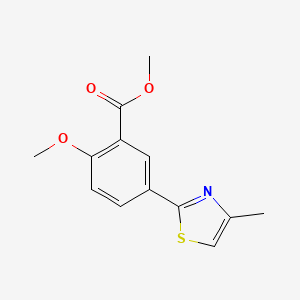
![1-[Bis(benzylsulfanyl)methyl]-4-methoxybenzene](/img/structure/B14693342.png)

